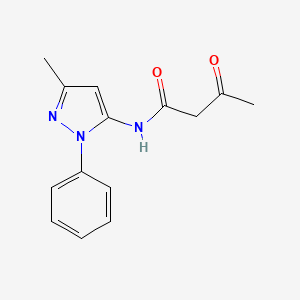

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide and its derivatives often involves multi-step chemical reactions that include the formation of the pyrazole ring and subsequent functionalization. An effective route for synthesizing substituted pyrazoles involves a 3+2 annulation method, where key intermediates like (E)-ethyl 2-benzylidene-3-oxobutanoate are prepared from precursors such as ethyl acetoacetate and benzaldehyde via a Knoevenagel approach. The cyclocondensation reaction with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions yields the desired pyrazole derivatives, which are then characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide and related compounds is elucidated using techniques like single-crystal X-ray diffraction, which confirms the 3D molecular structure. Key features include the presence of intermolecular hydrogen bonds and π-π stacking interactions, contributing to the compound's stability. The optimized theoretical structure parameters obtained from DFT calculations are in good agreement with the experimental X-ray structures, highlighting the compound's nonplanar molecule existence in the keto-amine form with significant intermolecular interactions (Naveen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Recent research focuses on the synthesis and characterization of pyrazole derivatives, which have shown significant potential in various scientific applications. For instance, studies have described the synthesis of novel pyrazole compounds through specific reactions, highlighting their structural and spectral analysis. These compounds have been explored for their potential in medicinal chemistry and material sciences due to their unique properties (Franz et al., 2017; McLaughlin et al., 2016).

Biological Activities

Pyrazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Various studies have synthesized and evaluated the biological activities of these compounds, finding them effective against a range of bacterial and fungal strains. Additionally, some compounds have shown promising results in anti-inflammatory and antioxidant assays, suggesting potential therapeutic applications (Siddiqui et al., 2013; Yurttaş et al., 2022).

Pharmacological Evaluation

Further research has focused on the pharmacological evaluation of pyrazole derivatives, including their cytotoxic, anti-inflammatory, and analgesic activities. These studies aim to identify potential therapeutic agents by examining the compounds' effects on various disease models and cellular processes. The findings indicate that certain pyrazole derivatives possess significant pharmacological activities, making them candidates for further development as drugs (Küçükgüzel et al., 2013; Penning et al., 1997).

Material Science Applications

In the field of material science, pyrazole derivatives have been explored for their potential in corrosion inhibition and protective coatings. Studies have demonstrated the efficacy of certain pyrazole compounds in preventing corrosion in metals, suggesting their applicability in industrial settings to enhance the longevity and durability of metal products (Ansari et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the diverse and valuable synthetical, biological, and photophysical properties of pyrazole derivatives, synthesizing structurally diverse pyrazole derivatives is highly desirable . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This suggests that there is a promising future for the development of new compounds based on the pyrazole structure.

Eigenschaften

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-8-13(15-14(19)9-11(2)18)17(16-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENKEIOSUPISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)

![({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)

![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)

![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)

![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)

![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)